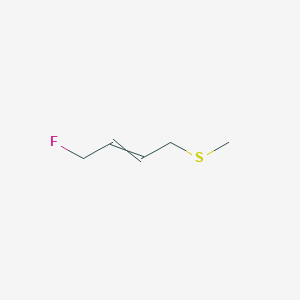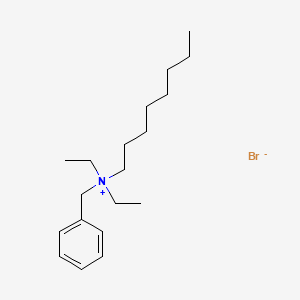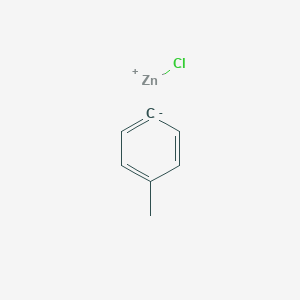
Octyl 2-methyl-3-(octyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound, with its unique structure, finds relevance in both industrial and scientific research contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like octyl 2-methyl-3-(octyloxy)propanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the following steps:
Formation of Acid Chloride: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Esterification: The acid chloride then reacts with an alcohol (in this case, octanol) under basic conditions to form the ester.
Industrial Production Methods
In industrial settings, the production of esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Acid or base catalysts with an alcohol.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Octyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of octyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, esters can be hydrolyzed by esterases to release the active alcohol and acid, which then exert their effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
Octyl 2-methyl-3-(octyloxy)propanoate stands out due to its longer alkyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This makes it particularly useful in applications requiring specific solubility and volatility profiles .
Propiedades
Número CAS |
90177-73-4 |
|---|---|
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
octyl 2-methyl-3-octoxypropanoate |
InChI |
InChI=1S/C20H40O3/c1-4-6-8-10-12-14-16-22-18-19(3)20(21)23-17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3 |
Clave InChI |
NRDLWKJPDNZOGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(C)C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)

![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)

